1H-Indazole-1,5,6-triamine
CAS No.: 877471-83-5
Cat. No.: VC15995254
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877471-83-5 |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | indazole-1,5,6-triamine |
| Standard InChI | InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2 |
| Standard InChI Key | REYMLAWIGQVECY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=NN(C2=CC(=C1N)N)N |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture
1H-Indazole-1,5,6-triamine (C₇H₉N₅) consists of an indazole scaffold—a bicyclic system comprising a benzene ring fused to a pyrazole—with amine groups at the 1-, 5-, and 6-positions (Figure 1) . The 1H-tautomer dominates due to thermodynamic stability, as observed in simpler indazole systems . The molecular weight is 163.18 g/mol, with a calculated partition coefficient (LogP) of -0.72, indicating moderate hydrophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 877471-83-5 |
| Molecular Formula | C₇H₉N₅ |
| Exact Mass | 163.0859 g/mol |
| Topological Polar SA | 108 Ų |
| Hydrogen Bond Donors | 3 |
Synthetic Methodologies
Hypothesized Routes Based on Indazole Chemistry
Although no direct synthesis of 1H-indazole-1,5,6-triamine has been reported, analogous indazole derivatives provide plausible pathways:
Aryne Annulation with Functionalized Hydrazones
The one-pot N-chlorosuccinimide (NCS)-mediated reaction between 1,1-dialkylhydrazones and ortho-(trimethylsilyl)aryl triflates generates 1-alkylindazoles . Adapting this method, a triamine-substituted hydrazone precursor could undergo cyclization with in situ-generated benzyne to yield the target compound. For example, using a hydrazone pre-functionalized with protected amines might allow post-synthesis deprotection to reveal the triamine groups.
Cyclocondensation of 1,3-Dicarbonyl Derivatives
Multi-substituted cyclohexanones treated with hydrazine hydrate form tetrahydroindazole derivatives, as demonstrated in the synthesis of antibacterial 4,5,6,7-tetrahydro-1H-indazoles . Introducing amine groups at strategic positions during the cyclohexanone synthesis stage—via nitro reduction or Buchwald–Hartwig amination—could provide a route to 1,5,6-triamine substitution.
Table 2: Comparative Analysis of Indazole Synthesis Strategies
Spectroscopic Characterization
Predicted Spectral Signatures
Extrapolating from structurally related compounds :
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IR Spectroscopy: N–H stretching vibrations at 3346–3292 cm⁻¹; C=N stretches near 1641 cm⁻¹.
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¹H NMR: Three exchangeable singlets (δ 12.32, 5.33, 5.55 ppm) for NH and OH groups; aromatic protons between δ 6.73–7.87 ppm.
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¹³C NMR: Quaternary carbons adjacent to amines at δ 109–133 ppm; carbonyl signals absent due to lack of acetyl groups.
Biological and Chemical Applications
Materials Science Applications
The conjugated π-system and multiple hydrogen-bonding sites make this compound a candidate for:
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Organic semiconductors in thin-film transistors
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Ligands in catalytic metal-organic frameworks (MOFs)
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Crosslinking agents in epoxy resins
Future Research Directions
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Synthetic Optimization: Develop protected hydrazone precursors for one-pot annulation.
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ADMET Profiling: Assess bioavailability and toxicity using in silico models.
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Catalytic Applications: Screen MOF formulations for gas storage capacity.
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